4-(2-Methylthiazol-4-yl)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
FXRNAGNOINETTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 4 2 Methylthiazol 4 Yl Butan 2 Ol
Retrosynthetic Analysis and Key Disconnection Strategies for 4-(2-Methylthiazol-4-yl)butan-2-ol
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary strategic disconnections are centered around the formation of the carbon-carbon bonds and the introduction of the chiral alcohol functionality.
The most logical disconnection is at the C-C bond between the thiazole (B1198619) ring and the butan-2-ol side chain (C4 of the thiazole and C4 of the butane (B89635) chain). This leads to a 2-methylthiazole (B1294427) derivative functionalized at the 4-position and a four-carbon synthon. A key precursor that emerges from this strategy is 4-(2-methylthiazol-4-yl)butan-2-one . The target alcohol can then be obtained through the reduction of this ketone. This ketone is a critical intermediate as the reduction step allows for the introduction of the desired stereochemistry at the C2 of the butanol chain.
Further disconnection of the butanone side chain from the thiazole ring suggests a reaction between a nucleophilic four-carbon unit and an electrophilic 2-methylthiazole, or vice versa. A common and effective approach would involve the reaction of a Grignard reagent or an organolithium species derived from a suitable four-carbon precursor with a 4-formyl-2-methylthiazole (B112269).
The thiazole ring itself can be disconnected using the principles of the Hantzsch thiazole synthesis. This would involve the reaction of a thioamide (in this case, thioacetamide) with an α-haloketone.
Therefore, the key disconnections for this compound can be summarized as:
C-O bond disconnection (oxidation): Retrosynthetically oxidizing the secondary alcohol to a ketone simplifies the chiral center to a prochiral carbonyl group.
C-C bond disconnection (side chain): Disconnecting the butan-2-one side chain from the thiazole ring points towards the use of a 4-substituted-2-methylthiazole and a suitable C4 synthon.
Thiazole ring disconnection (Hantzsch synthesis): Breaking the thiazole ring down into its fundamental building blocks, typically a thioamide and an α-halocarbonyl compound.
Total Synthesis Pathways of this compound
Based on the retrosynthetic analysis, both convergent and linear synthetic strategies can be devised for the total synthesis of this compound.
A linear synthesis would involve the step-by-step construction of the molecule, starting from a simple precursor and sequentially adding complexity. For instance, one could start with the synthesis of the 2-methylthiazole core, followed by functionalization at the 4-position to introduce the butan-2-ol side chain piece by piece.
A plausible convergent synthesis would involve:
Fragment A Synthesis: Preparation of a functionalized 2-methylthiazole, such as 4-formyl-2-methylthiazole.
Fragment B Synthesis: Preparation of a suitable three-carbon nucleophile, for example, an isopropyl Grignard reagent.
Fragment Coupling and Final Step: Reaction of the Grignard reagent with the aldehyde to form the ketone precursor, followed by reduction to the target alcohol.
The 2-methylthiazole core is a common heterocyclic motif, and its synthesis is well-established. The most widely used method is the Hantzsch thiazole synthesis . This typically involves the condensation reaction between a thioamide and an α-halocarbonyl compound. researchgate.net For the synthesis of a 2,4-disubstituted thiazole like the one in the target molecule, the reaction of thioacetamide (B46855) with a suitable α-haloketone would be employed. orgsyn.org For example, the reaction of thioacetamide with 3-chloro-2-butanone (B129570) would yield 2,4,5-trimethylthiazole, illustrating the general principle. To obtain a 4-substituted-2-methylthiazole, a starting material such as ethyl 2-chloro-3-oxobutanoate can be reacted with pyridine-4-carbothioamide. farmaciajournal.com
Functionalization of the thiazole ring at the 4-position can be achieved through various methods. One common route is the Vilsmeier-Haack reaction on a pre-existing 2-methylthiazole to introduce a formyl group at the 5-position, followed by further manipulations. However, a more direct approach is to incorporate the desired functionality during the Hantzsch synthesis. For instance, starting with 4-methylthiazole-5-carboxylic acid, the corresponding acid chloride can be prepared and subsequently reduced to 4-methyl-5-formylthiazole. nih.gov This aldehyde is a key intermediate for introducing the butan-2-ol side chain.
The butan-2-ol side chain can be constructed and attached to the thiazole ring through several established organometallic reactions. A primary method involves the use of a Grignard reagent . libretexts.orglibretexts.org Starting with 4-formyl-2-methylthiazole, a Grignard reaction with isopropylmagnesium bromide would yield the target secondary alcohol directly after an acidic workup. libretexts.org
Alternatively, a Wittig reaction could be employed. berkeley.edumasterorganicchemistry.comwikipedia.org This would involve the reaction of 4-formyl-2-methylthiazole with a suitable phosphorus ylide, such as the one derived from isopropyltriphenylphosphonium (B8661593) bromide. The resulting alkene could then be hydrated, for example, via oxymercuration-demercuration, to yield the desired alcohol.
Another approach is to start with a 4-halomethyl-2-methylthiazole. This can be converted to a Grignard reagent and then reacted with propylene (B89431) oxide to introduce the butan-2-ol side chain.
Stereoselective Synthesis of this compound and its Stereoisomers
The presence of a chiral center at the C2 position of the butanol side chain means that this compound exists as a pair of enantiomers. The stereoselective synthesis of one of these enantiomers is often crucial for biological applications. The most common strategy to achieve this is through the asymmetric reduction of the prochiral ketone, 4-(2-methylthiazol-4-yl)butan-2-one.
While the focus is often on the asymmetric reduction of the ketone, it is also possible to achieve stereoselectivity during the C-C bond formation. However, the more prevalent and generally more efficient method is the stereoselective reduction of the ketone precursor.
A variety of chiral reducing agents and catalytic systems have been developed for the enantioselective reduction of ketones to chiral secondary alcohols. wikipedia.orgrsc.orgnih.gov These methods can be broadly categorized into stoichiometric and catalytic reductions.
Stoichiometric Chiral Reducing Agents:
Chirally modified aluminum hydrides: Reagents like lithium aluminum hydride (LAH) can be modified with chiral ligands, such as (R)- or (S)-BINOL, to create a chiral environment for the hydride transfer.
Chirally modified borohydrides: Sodium borohydride (B1222165) can be modified with chiral auxiliaries derived from amino acids or other natural products to achieve enantioselective reduction. acs.org
Alpine-Borane®: This is a chiral reducing agent synthesized from (+)-α-pinene and is effective for the asymmetric reduction of certain ketones. sigmaaldrich.com
DIP-Chloride™: B-chlorodiisopinocampheylborane is another well-known and highly effective chiral reducing agent derived from α-pinene. acs.org
Catalytic Asymmetric Reductions: These methods are often preferred due to the use of only a catalytic amount of the expensive chiral component.
Corey-Bakshi-Shibata (CBS) Reduction: This is a widely used method that employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.orgacs.orgsigmaaldrich.com The catalyst creates a chiral pocket that directs the hydride delivery to one face of the ketone.
Asymmetric Transfer Hydrogenation: This method involves the transfer of hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral transition metal catalyst. wikipedia.org Ruthenium, rhodium, and iridium complexes with chiral ligands like BINAP and chiral diamines are commonly used.
The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). The following table summarizes some common catalytic systems used for the asymmetric reduction of ketones.
| Catalyst System | Chiral Ligand/Auxiliary | Reductant | Typical Substrates | Typical Enantiomeric Excess (ee) |
| CBS Reduction | (S)- or (R)-2-Methyl-CBS-oxazaborolidine | Borane (BH₃) | Aromatic and aliphatic ketones | >90% |
| Noyori Asymmetric Hydrogenation | (R)- or (S)-BINAP-RuCl₂ | Hydrogen gas (H₂) | Aromatic and β-keto esters | >95% |
| Asymmetric Transfer Hydrogenation | (R,R)- or (S,S)-TsDPEN-RuCl₂ | Isopropanol or Formic acid | Aromatic ketones | >98% |
For the synthesis of a specific enantiomer of this compound, one would select the appropriate chiral catalyst. For example, to obtain the (R)-enantiomer, one might use an (R)-configured catalyst. The efficiency and stereoselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the specific structure of the ketone substrate.
Chiral Auxiliary Approaches for Stereocontrol
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. wikipedia.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This approach is highly relevant for establishing the stereocenter at the C2 position of the butan-2-ol side chain in the target molecule.
A general strategy involves attaching a chiral auxiliary to a prochiral precursor, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org For the synthesis of the chiral butan-2-ol moiety, an acyl derivative of a chiral auxiliary could undergo a diastereoselective alkylation or an aldol (B89426) reaction.
One of the most widely used classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org For instance, an N-acyl oxazolidinone could be enolized and then reacted with an appropriate electrophile to install the carbon skeleton. A subsequent stereoselective reduction of the ketone or cleavage of the auxiliary would yield the desired chiral alcohol. Specifically, an Evans oxazolidinone could be acylated with a derivative that, after a stereoselective aldol reaction with an appropriate aldehyde, would establish two contiguous stereocenters, a powerful strategy in complex molecule synthesis. wikipedia.org Camphorsultam and pseudoephedrine are other effective chiral auxiliaries that can be used to control the stereochemistry of alkylation and aldol reactions, leading to enantiopure alcohols after cleavage. wikipedia.orgresearchgate.net
The selection of the chiral auxiliary and reaction conditions is critical as it dictates the facial selectivity of the reaction, leading to the desired diastereomer. researchgate.net
Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Structure | Typical Application |
| Evans Oxazolidinones | Varies (e.g., 4-benzyl-2-oxazolidinone) | Asymmetric aldol reactions, alkylations, and acylations. wikipedia.org |
| Oppolzer's Camphorsultam | Based on camphor | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. wikipedia.org |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of amides to produce chiral carboxylic acids and alcohols. wikipedia.org |
| (S)-(-)-1-Phenylethylamine | C₆H₅CH(NH₂)CH₃ | Resolution of racemic acids and as a chiral directing group. |
Chemoenzymatic Synthesis of Optically Active Butan-2-ol Derivatives
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This approach is particularly powerful for producing optically active alcohols. acs.orgnih.gov For this compound, an enzymatic process could be employed to resolve a racemic mixture of the alcohol or to asymmetrically reduce a ketone precursor, 4-(2-methylthiazol-4-yl)butan-2-one.
Kinetic Resolution (KR): In a kinetic resolution, an enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for this purpose. acs.org The reaction results in a mixture of the acylated alcohol and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Dynamic Kinetic Resolution (DKR): A more efficient approach is dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. acs.orgnih.gov This allows for a theoretical yield of 100% for a single enantiomer. A transition metal catalyst, such as a ruthenium complex, is often used to racemize the alcohol, while a lipase concurrently and selectively acylates the desired enantiomer. acs.orgnih.gov This has been successfully applied to a wide range of secondary alcohols. acs.orgresearchgate.net
Asymmetric Reduction: Alternatively, the prochiral ketone, 4-(2-methylthiazol-4-yl)butan-2-one, can be asymmetrically reduced to the desired chiral alcohol using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). nih.govnih.gov These enzymes, often used in whole-cell systems (e.g., recombinant E. coli) to ensure cofactor (NADPH or NADH) regeneration, can exhibit extremely high enantioselectivity. nih.govnih.govorganic-chemistry.org
Table 2: Enzymatic Methods for Chiral Secondary Alcohol Synthesis
| Method | Enzyme Class | Typical Substrate | Key Feature |
| Kinetic Resolution (KR) | Lipase (e.g., CALB) | Racemic secondary alcohol | Selective acylation of one enantiomer. nih.govacs.org |
| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst (e.g., Ru-complex) | Racemic secondary alcohol | Concurrent enzymatic resolution and racemization. acs.orgnih.gov |
| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Prochiral ketone | Direct, highly enantioselective reduction to a single alcohol enantiomer. nih.govnih.gov |
Modern Synthetic Techniques Applied to this compound Synthesis
Green Chemistry Principles in Synthetic Route Design
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comewadirect.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing. blazingprojects.comispe.org
Key principles of green chemistry applicable to this synthesis include:
Waste Prevention: Designing synthetic routes that minimize byproducts. instituteofsustainabilitystudies.comewadirect.com
Atom Economy: Maximizing the incorporation of all materials from the starting materials into the final product. instituteofsustainabilitystudies.com Multi-component reactions are particularly effective in this regard.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. ispe.orgnih.gov
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. ispe.org This is relevant for both the thiazole ring formation and the stereoselective steps.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources. ewadirect.com
For example, a greener synthesis of the thiazole core could avoid the use of pre-halogenated ketones, which are often employed in the traditional Hantzsch thiazole synthesis, by using an in-situ halogenation method or a catalyst that enables direct condensation. scispace.comnih.gov
One-Pot and Cascade Reactions for Enhanced Efficiency
One-pot and cascade (or tandem) reactions combine multiple synthetic steps into a single operation, avoiding the isolation and purification of intermediates. This approach enhances efficiency by reducing reaction time, solvent usage, and waste generation. scispace.com The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, is well-suited for a one-pot modification. scispace.comacgpubs.orgasianpubs.org
A potential one-pot synthesis of this compound could involve the condensation of a suitable α-haloketone (or a ketone and a halogenating agent) with thioacetamide to form the 2-methylthiazole ring. scispace.comnih.gov The resulting thiazole derivative could then, in the same pot or in a cascade sequence, be reacted with another component to build the butan-2-ol side chain. For example, a 4-halomethyl-2-methylthiazole formed in situ could undergo a Grignard-type reaction with acetaldehyde.
Multi-component reactions (MCRs) are a powerful type of one-pot synthesis where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials. acgpubs.org An MCR approach could potentially construct the core structure of this compound with high efficiency.
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, drug metabolism, and as internal standards in quantitative analysis. snnu.edu.cnnih.gov The synthesis of labeled this compound can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions.
Labeling strategies typically involve the use of commercially available labeled starting materials. researchgate.net
¹³C-Labeling: To label the thiazole ring, one could start with ¹³C-labeled thiourea (B124793) or a ¹³C-labeled dicarbonyl compound for the Hantzsch synthesis. nih.goviaea.org For instance, reacting ethyl acetoacetate (B1235776) with ¹³C-labeled thioacetamide could introduce a ¹³C atom at the C2 position of the thiazole ring.
Deuterium Labeling: Deuterium can be introduced at various positions. For labeling the butanol side chain, deuterated reducing agents like sodium borodeuteride (NaBD₄) can be used to reduce the corresponding ketone, which would place a deuterium atom at the C2 position. snnu.edu.cn To label the methyl group on the thiazole ring, one could start with deuterated thioacetamide. Late-stage H-D exchange reactions catalyzed by transition metals like palladium or iridium are also powerful methods for deuterating specific C-H bonds. snnu.edu.cnnih.gov A Grignard reaction using deuterated acetone (B3395972) and a suitable Grignard reagent could be another route to a deuterated tert-butanol, illustrating a general principle for creating deuterated alcohols. google.com
The synthesis of labeled thioacetamide and its derivatives has been reported, providing a direct pathway to labeled 2-methylthiazole precursors. nih.gov The choice of labeled precursor dictates the position of the isotope in the final molecule, allowing for targeted studies of its chemical and biological behavior.
Chemical Reactivity, Derivatization, and Mechanistic Studies of 4 2 Methylthiazol 4 Yl Butan 2 Ol
Reactions Involving the Hydroxyl Group of 4-(2-Methylthiazol-4-yl)butan-2-ol
The secondary alcohol moiety is a key site for synthetic modification, allowing for the introduction of various functional groups and the formation of new carbon-carbon bonds.
The secondary alcohol of this compound can be readily oxidized to its corresponding ketone, 4-(2-methylthiazol-4-yl)butan-2-one. This transformation can be achieved using a variety of standard oxidizing agents. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern and Dess-Martin periodinane oxidations are effective for this purpose, minimizing the risk of over-oxidation or side reactions on the sensitive thiazole (B1198619) ring.
Conversely, the ketone can be reduced back to the secondary alcohol. This reduction is typically accomplished with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other reducible functional groups in the molecule. For instance, NaBH₄ is a milder reagent that would selectively reduce the ketone without affecting a potential ester group elsewhere in the molecule.
| Reaction | Reagent(s) | Product |
| Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 4-(2-Methylthiazol-4-yl)butan-2-one |
| Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂ | 4-(2-Methylthiazol-4-yl)butan-2-one |
| Reduction | Sodium Borohydride (NaBH₄), MeOH/EtOH | This compound |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), THF/Et₂O | This compound |
The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com A more reactive method involves the use of an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the acidic byproduct. youtube.com These reactions are versatile for installing a wide variety of ester functionalities.
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether linkage.
While direct amidation of an alcohol is not a standard transformation, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by an amine nucleophile to form a secondary or tertiary amine, not a direct amide.
| Reaction Type | Reagent 1 | Reagent 2 | Product Type |
| Esterification | R-COOH | H₂SO₄ (cat.) | Ester |
| Esterification | R-COCl | Pyridine | Ester |
| Etherification | 1. NaH2. R'-X | - | Ether |
Acid-catalyzed dehydration of this compound leads to the formation of olefinic (alkene) derivatives. The mechanism is analogous to the dehydration of butan-2-ol and proceeds via an E1 pathway. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), forming a good leaving group (water). libretexts.orgchemguide.co.uk
Loss of a water molecule generates a secondary carbocation at the C2 position of the butyl chain. libretexts.org This carbocation can then be quenched by the removal of a proton from an adjacent carbon atom to form a double bond. There are two possibilities for proton removal:
From C1: Removal of a proton from the methyl group (C1) results in the formation of 4-(2-methylthiazol-4-yl)but-1-ene .
From C3: Removal of a proton from the methylene (B1212753) group (C3) leads to 4-(2-methylthiazol-4-yl)but-2-ene .
According to Zaitsev's rule, the more substituted alkene is the major product. Therefore, the dehydration is expected to yield a mixture of products, with the E and Z isomers of 4-(2-methylthiazol-4-yl)but-2-ene being the major products, and 4-(2-methylthiazol-4-yl)but-1-ene as the minor product. libretexts.org
Reactivity of the Thiazole Ring System in this compound
The thiazole ring is an electron-rich aromatic system, which influences its reactivity profile.
The thiazole ring in this compound is activated towards electrophilic aromatic substitution. In a 2,4-disubstituted thiazole, the C5 position is the most electron-rich and thus the most likely site for electrophilic attack. Common electrophilic substitution reactions include:
Halogenation: Bromination can be readily achieved at the C5 position using reagents like N-Bromosuccinimide (NBS).
Nitration: Nitration can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. google.com
Acylation: Friedel-Crafts acylation can introduce an acyl group at the C5 position, typically using an acyl chloride with a Lewis acid catalyst.
Nucleophilic aromatic substitution on the thiazole ring is generally difficult due to the ring's inherent electron-rich nature. However, the reaction can proceed if a good leaving group, such as a halogen, is present at one of the ring positions and the ring is activated by strongly electron-withdrawing groups. researchgate.net For instance, if the C5 position were brominated, it could potentially undergo nucleophilic substitution with strong nucleophiles under forcing conditions.
A powerful method for the derivatization of the thiazole ring is through metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling is particularly effective for forming new carbon-carbon bonds. researchgate.netnih.gov This process typically involves a two-step sequence:
Halogenation: The thiazole ring is first halogenated, most commonly via electrophilic bromination at the C5 position, to create a suitable coupling partner, 4-(5-bromo-2-methylthiazol-4-yl)butan-2-ol .
Cross-Coupling: The resulting 5-bromothiazole (B1268178) derivative is then coupled with a boronic acid (R-B(OH)₂) or a boronate ester in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net
This methodology allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position of the thiazole ring. The choice of palladium catalyst and phosphine (B1218219) ligand (e.g., XPhos, dppf) is crucial for achieving high yields and broad substrate scope. nih.govrsc.org
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki Coupling researchgate.netnih.gov | 4-(5-Bromo-2-methylthiazol-4-yl)butan-2-ol | Arylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 4-(5-Aryl-2-methylthiazol-4-yl)butan-2-ol |
| Suzuki Coupling rsc.orgresearchgate.net | 4-(5-Bromo-2-methylthiazol-4-yl)butan-2-ol | Heteroarylboronic Acid | Pd(OAc)₂ / dppf | K₂CO₃ | 4-(5-Heteroaryl-2-methylthiazol-4-yl)butan-2-ol |
| Suzuki Coupling researchgate.net | 4-(5-Bromo-2-methylthiazol-4-yl)butan-2-ol | Vinylboronic Acid | Pd(OAc)₂ / Cy-JohnPhos | K₃PO₄ | 4-(5-Vinyl-2-methylthiazol-4-yl)butan-2-ol |
Ring-Opening and Rearrangement Processes
Ring-Opening: The thiazole ring is generally stable due to its aromatic character. wikipedia.org However, under certain reductive conditions, such as with sodium in liquid ammonia, the thiazole ring can undergo reductive cleavage. researchgate.net This process typically involves the cleavage of the C-S and C-N bonds, leading to acyclic products. For this compound, such a reaction would be expected to yield substituted propenethiolate derivatives, although the specific outcome would depend on the precise reaction conditions. researchgate.net
Rearrangement Processes: The secondary alcohol moiety in this compound can participate in various rearrangement reactions. One notable example is the Overman rearrangement, which converts allylic alcohols into allylic amines. organic-chemistry.org While the butanol side chain in the title compound is not allylic, this type of rearrangement highlights the potential for functional group transposition under specific catalytic conditions.
Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of a carbocation intermediate. youtube.com This carbocation could potentially undergo rearrangement to a more stable carbocation, if such a possibility exists within the molecular structure, before elimination to form an alkene. However, in the case of this compound, significant carbocation rearrangement is less likely due to the stability of the secondary carbocation adjacent to the alkyl chain.
Chemo-, Regio-, and Stereoselectivity in Transformations of this compound
The presence of two distinct functional groups in this compound raises questions of selectivity in its chemical transformations.
Chemoselectivity: In reactions involving both the alcohol and the thiazole ring, the choice of reagents and reaction conditions will determine which group reacts preferentially. For instance, oxidation reactions would likely target the secondary alcohol, converting it to a ketone, without affecting the thiazole ring under mild conditions. Conversely, electrophilic substitution reactions would likely target the thiazole ring, particularly at the C5 position, which is activated by the electron-donating nature of the sulfur atom. pharmaguideline.com
Regioselectivity: In electrophilic substitution reactions on the thiazole ring, the substitution pattern is influenced by the existing substituents. For a 2,4-disubstituted thiazole like the one in the title compound, electrophilic attack is generally favored at the C5 position. pharmaguideline.com In reactions involving the butanol side chain, such as dehydration, the regioselectivity of alkene formation would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene. youtube.com
Stereoselectivity: The secondary alcohol in this compound is a chiral center. Reactions at this center can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, conversion to an alkyl halide using SOCl₂ or PBr₃ typically proceeds via an Sₙ2 mechanism with inversion of stereochemistry. libretexts.org In contrast, conversion to a tosylate, followed by nucleophilic substitution, also results in a net inversion of configuration. libretexts.org
Mechanistic Investigations of Key Transformations
Kinetic studies of reactions involving alcohols, such as oxidation or dehydration, can provide valuable information about the reaction mechanism. For example, the rate of acid-catalyzed dehydration of secondary alcohols typically follows an E1 mechanism, where the rate-determining step is the formation of the carbocation intermediate. libretexts.org Kinetic studies of liver alcohol dehydrogenase have also been conducted, providing insights into the enzymatic oxidation of alcohols. nih.govnih.gov
Reaction profiling, using techniques like real-time FTIR or NMR, can monitor the concentration of reactants, intermediates, and products over time. This data can be used to determine reaction kinetics and elucidate the reaction pathway. researchgate.net For a molecule like this compound, such studies could differentiate between competing reaction pathways, for example, in reactions that could involve both the alcohol and the thiazole ring.
Spectroscopic Approaches: Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can be used to detect and characterize transient intermediates and transition states in chemical reactions. For instance, the formation of a chlorosulfite intermediate in the reaction of an alcohol with thionyl chloride has been inferred from mechanistic studies. libretexts.org
Computational Approaches: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms and transition states. researchgate.netekb.eg These methods can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the potential energy surface of a reaction. For this compound, computational studies could be employed to:
Predict the most likely sites for electrophilic or nucleophilic attack.
Determine the activation energies for different reaction pathways, thus predicting the major products.
Analyze the geometry of transition states to understand the origins of stereoselectivity.
For example, computational studies on the isomerization of thiazolidin-4-ones have been used to determine the stability of different conformers and the energy barriers for their interconversion. mdpi.com Similar studies on this compound could provide valuable insights into its reactivity and conformational preferences.
Advanced Spectroscopic and Chromatographic Characterization of 4 2 Methylthiazol 4 Yl Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural assignment of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully characterize 4-(2-Methylthiazol-4-yl)butan-2-ol.
One-Dimensional (¹H, ¹³C, etc.) and Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The methyl group on the thiazole (B1198619) ring (position 2) would likely appear as a singlet in the downfield region, typically around δ 2.7 ppm. The single proton on the thiazole ring (position 5) would also be a singlet, further downfield (around δ 6.9 ppm) due to the aromatic nature of the heterocycle. The protons of the butanol chain would show more complex splitting patterns. The methyl group adjacent to the hydroxyl-bearing carbon (CH₃-CH(OH)) would be a doublet, while the methine proton (CH(OH)) would be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl groups. The methylene protons (thiazole-CH₂-CH₂) would likely present as two distinct multiplets. The hydroxyl proton signal would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon framework. We would anticipate signals for all eight carbon atoms in the molecule. The thiazole ring carbons would resonate at lower field (δ > 100 ppm), with the carbon at position 2 (bearing the methyl group) and position 4 being the most deshielded. The carbon bearing the methyl group on the thiazole would appear in the typical alkyl region (around δ 19 ppm). The carbons of the butanol chain would have shifts influenced by the hydroxyl group and the thiazole ring. The carbon attached to the hydroxyl group (C-2 of the butanol chain) would be found in the range of δ 60-70 ppm.
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the connectivity of the protons in the butanol chain. Cross-peaks would confirm the coupling between the methyl protons and the methine proton of the butan-2-ol moiety, as well as the couplings between the methine and the adjacent methylene protons, and the two methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be critical in connecting the butanol side chain to the thiazole ring. For instance, correlations between the methylene protons adjacent to the thiazole ring and the carbons of the thiazole ring (C4 and C5) would definitively establish the substitution pattern.
| Proton | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Carbon | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-CH₃ | ~2.7 | s | Thiazole-CH₃ | ~19 |
| Thiazole-H | ~6.9 | s | Thiazole C-H | ~115 |
| CH₂ (adjacent to thiazole) | ~2.9 | t | CH₂ (adjacent to thiazole) | ~35 |
| CH₂ (adjacent to CH(OH)) | ~1.8 | m | CH₂ (adjacent to CH(OH)) | ~40 |
| CH(OH) | ~3.8 | m | CH(OH) | ~68 |
| CH₃ (on butanol chain) | ~1.2 | d | CH₃ (on butanol chain) | ~23 |
| OH | variable | br s | Thiazole C-S | ~165 |
| Thiazole C-N | ~152 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Application of Advanced NMR Pulse Sequences for Stereochemical Assignment
Since this compound contains a stereocenter at the C-2 position of the butanol chain, determining its absolute configuration is a significant challenge. Advanced NMR techniques, often involving the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), are employed for this purpose. For instance, esterification of the secondary alcohol with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would produce diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these diastereomers would exhibit different chemical shifts for the protons and fluorine atoms near the newly formed chiral center, allowing for the determination of the absolute stereochemistry by analyzing the spatial arrangement and the resulting shielding/deshielding effects.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact molecular formula of this compound. The calculated exact mass for C₈H₁₃NOS is 171.0718. HRMS can measure this with high accuracy (typically to within 5 ppm), which would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). This provides detailed structural information. For this compound, the molecular ion ([M]⁺˙ at m/z 171) would likely be subjected to collision-induced dissociation (CID). Key fragmentation pathways would be expected to include:
Loss of a methyl radical (•CH₃): leading to a fragment at m/z 156.
Loss of an ethyl radical (•C₂H₅): from cleavage adjacent to the hydroxyl group, resulting in a fragment at m/z 142.
Loss of water (H₂O): a common fragmentation for alcohols, producing an ion at m/z 153.
Cleavage of the C-C bond between the thiazole ring and the butyl chain: This could lead to the formation of the 2-methyl-4-methylenethiazole cation (e.g., m/z 112 or related fragments) and a neutral butene fragment.
Fragmentation of the thiazole ring: Thiazole rings typically fragment via cleavage of the C-S and N-C bonds.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 171 | [M]⁺˙ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 153 | [M - H₂O]⁺ |
| 142 | [M - C₂H₅]⁺ |
| 112 | [C₅H₆NS]⁺ (Fragment containing the thiazole ring) |
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and aromatic-like thiazole protons would appear in the 2850-3100 cm⁻¹ region. A characteristic C=N stretching vibration from the thiazole ring would likely be observed around 1600-1650 cm⁻¹. The C-O stretching vibration of the secondary alcohol would be expected in the 1100-1150 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The S-H stretching is typically weak in the IR but can be observed in the Raman spectrum. The C-S stretching vibrations of the thiazole ring would also be more prominent in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ region. The symmetric vibrations of the molecule would generally give stronger signals in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) | Weak |
| C-H (alkyl) | 2850-3000 | 2850-3000 |
| C-H (thiazole) | ~3100 | ~3100 |
| C=N (thiazole) | 1600-1650 | 1600-1650 |
| C-O (alcohol) | 1100-1150 | Weak |
| C-S (thiazole) | Weak | 600-800 |
Table 3: Expected Infrared and Raman Vibrational Frequencies for this compound.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is an indispensable tool for the separation of enantiomers, which, despite having nearly identical physical properties, can exhibit significantly different biological activities. gcms.cz The enantiomeric purity of this compound can be assessed using high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases.
High-performance liquid chromatography is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For a polar molecule like this compound, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. researchgate.netresearchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or covalently bonded to a silica (B1680970) support, are widely used for their broad enantioselectivity. researchgate.net The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For the separation of this compound, a normal-phase HPLC method would likely be employed.
A typical HPLC method for the chiral separation of a similar heterocyclic alcohol is detailed in the interactive table below.
Interactive Table 1: Illustrative HPLC Conditions for Chiral Separation of a Heterocyclic Alcohol
| Parameter | Condition | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H) | Proven efficacy for a wide range of chiral alcohols and heterocyclic compounds. |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) | Balances enantioselectivity and retention time. The alcohol modifier is crucial for interacting with the stationary phase and eluting the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good peak resolution and reasonable analysis time. |
| Detection | UV at 254 nm | The thiazole ring provides a chromophore for UV detection. |
| Temperature | 25°C | Controlled temperature ensures reproducible retention times and separation. |
The resolution of the enantiomers is a critical parameter in chiral separations. A resolution value of greater than 1.5 is generally considered to indicate baseline separation. For the quantitative estimation of enantiomeric excess, a robust and validated method is essential, with linearity and accuracy established over a relevant concentration range. nih.gov
Gas chromatography is another powerful technique for chiral separations, particularly for volatile compounds. chromatographyonline.com While this compound itself may have limited volatility, it can be readily converted into a more volatile derivative, such as an acetate (B1210297) or trifluoroacetate (B77799) ester. nih.govnih.gov This derivatization not only increases volatility but can also enhance the chiral recognition on the GC column. nih.gov
The most common chiral stationary phases for GC are based on modified cyclodextrins. gcms.czlibretexts.org These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially, leading to different retention times.
An illustrative set of GC conditions for the analysis of a derivatized chiral alcohol is presented in the interactive table below.
Interactive Table 2: Illustrative GC Conditions for Chiral Separation of a Derivatized Alcohol
| Parameter | Condition | Rationale |
| Derivatization Reagent | Acetic Anhydride | Forms a volatile acetate ester, which is often well-resolved on chiral GC columns. nih.gov |
| Column | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) | A modified β-cyclodextrin phase known for excellent enantioseparation of a variety of chiral compounds, including alcohols. nih.gov |
| Carrier Gas | Hydrogen or Helium | Provides good efficiency and resolution. |
| Temperature Program | 100°C (1 min hold), then ramp to 180°C at 5°C/min | A temperature gradient is often necessary to ensure good peak shape and elution of the derivatized analyte in a reasonable time. |
| Injector Temperature | 250°C | Ensures complete and rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |
The successful separation of the derivatized enantiomers allows for the accurate determination of the enantiomeric excess (ee) of the original alcohol.
X-ray Crystallography of this compound Derivatives (if suitable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.comnih.govnih.gov For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction may be challenging due to the conformational flexibility of the butanol chain.
However, it is often possible to form a crystalline derivative of the alcohol. This can be achieved by reacting the hydroxyl group with a suitable carboxylic acid or other functional group to form an ester or another solid derivative. The choice of the derivatizing agent is crucial, as it can influence the crystallization tendency and the quality of the resulting crystals. The presence of the thiazole ring in the molecule provides sites for hydrogen bonding and π-π stacking interactions, which can facilitate the formation of a well-ordered crystal lattice. scispace.com
Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net For a chiral compound, the determination of the absolute configuration is often possible, especially if a heavy atom is present in the structure or if anomalous dispersion techniques are used.
The successful application of X-ray crystallography to numerous thiazole derivatives demonstrates the feasibility of this technique for the structural elucidation of compounds in this class. nih.govnih.gov
Theoretical and Computational Studies of 4 2 Methylthiazol 4 Yl Butan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-Methylthiazol-4-yl)butan-2-ol. These methods provide a detailed picture of the molecule's electronic structure and how this governs its chemical behavior.
Electronic Structure and Bonding Analysis using DFT and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For this compound, these calculations can determine the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and DFT, which uses the electron density to calculate the system's energy, provide a robust framework for analysis. nih.gov Studies on similar heterocyclic compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole, have demonstrated that methods like B3LYP with a 6-311G(d,p) basis set offer a good balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies. nih.gov
Table 1: Illustrative DFT Computational Parameters for this compound
| Parameter | Value |
| Method | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Dipole Moment | Value |
| Total Energy | Value (Hartrees) |
| Point Group | C1 |
Note: The values in this table are illustrative and represent typical outputs from a DFT calculation for a molecule of this nature.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). libretexts.org
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the thiazole (B1198619) ring and the hydroxyl group will significantly influence the energies and distributions of the HOMO and LUMO. The nitrogen and sulfur atoms in the thiazole ring, with their lone pairs of electrons, are expected to contribute significantly to the HOMO. The LUMO is likely to be distributed over the pi-system of the thiazole ring.
By calculating the energies of the HOMO and LUMO, one can predict how this compound will interact with other reagents. For instance, in a reaction with an electrophile, the attack will likely occur at a site where the HOMO density is highest. Conversely, a nucleophilic attack would target a site with high LUMO density.
Table 2: Illustrative FMO Parameters for this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are illustrative and represent typical outputs from a DFT calculation for a molecule of this nature.
Conformational Analysis and Energy Landscapes
The flexibility of the butanol side chain in this compound means that the molecule can exist in various conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Molecular Dynamics Simulations to Explore Conformation Space
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion.
By running the simulation for a sufficient length of time, it is possible to explore the different conformations that the molecule can adopt. The simulation trajectory can be analyzed to identify the most stable and frequently occurring conformations. This information is valuable for understanding how the molecule might bind to a biological target, as its shape is a key determinant of its interaction with other molecules. The stability of similar compounds has been assessed using MD simulations, providing insights into their interaction mechanisms. nih.gov
Table 3: Illustrative Stable Conformations of this compound from MD Simulations
| Conformation | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) |
| 1 | Value | 0 (most stable) |
| 2 | Value | Value |
| 3 | Value | Value |
Note: The values in this table are illustrative and represent typical outputs from a molecular dynamics simulation for a molecule of this nature.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. q-chem.com For this compound, a PES scan would be particularly useful for studying the rotation around the single bonds in the butanol side chain.
By systematically changing a specific dihedral angle and optimizing the rest of the molecule's geometry at each step, a one-dimensional PES can be generated. This plot reveals the energy minima corresponding to stable conformations and the energy maxima corresponding to the transition states between them. This provides quantitative information about the energy barriers to conformational change. Two-dimensional PES scans can also be performed to explore the coupling between different motions. q-chem.com
Table 4: Illustrative Rotational Barriers from a PES Scan of the C-C-C-O Dihedral Angle
| Rotation | Energy Barrier (kcal/mol) |
| Conformer 1 -> Conformer 2 | Value |
| Conformer 2 -> Conformer 3 | Value |
Note: The values in this table are illustrative and represent typical outputs from a potential energy surface scan for a molecule of this nature.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For this compound, DFT calculations can predict its infrared (IR) spectrum and its nuclear magnetic resonance (NMR) chemical shifts. The IR spectrum is determined by the vibrational frequencies of the molecule's bonds. By calculating these frequencies, a theoretical IR spectrum can be generated. This can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes. Studies on related molecules like 2-amino-4-methylthiazole (B167648) have shown the utility of DFT in interpreting vibrational spectra. mdpi.com
Similarly, NMR chemical shifts, which are sensitive to the local electronic environment of each nucleus, can be calculated. These predicted chemical shifts can be compared to experimental NMR data to confirm the structure of the molecule.
Table 5: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Methyl on Thiazole | Value |
| Methylene (B1212753) adjacent to Thiazole | Value |
| Methine with OH | Value |
| Methyl on Butanol Chain | Value |
Note: The values in this table are illustrative and represent typical outputs from an NMR prediction calculation for a molecule of this nature.
Table 6: Illustrative Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Value |
| C-H Stretch (aliphatic) | Value |
| C=N Stretch (thiazole) | Value |
| C-O Stretch | Value |
Note: The values in this table are illustrative and represent typical outputs from a vibrational frequency calculation for a molecule of this nature.
Reaction Mechanism Elucidation via Computational Chemistry
The synthesis of this compound, like many organic compounds, can be investigated using computational chemistry to understand the underlying reaction mechanisms. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, identifying transition states, and calculating activation energies. fiveable.mersc.orghpc.co.jp These methods provide deep insights into reaction kinetics and thermodynamics, complementing experimental findings. fiveable.mersc.org
For instance, the Hantzsch thiazole synthesis is a classic method for forming the thiazole ring. A plausible synthetic route to a precursor of this compound could involve the reaction of a thioamide with an α-haloketone. Computational studies on such reactions would typically involve:
Geometry Optimization: Calculating the lowest energy conformations of reactants, intermediates, products, and transition states.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products. fiveable.me
Calculation of Thermodynamic and Kinetic Parameters: Determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction, as well as the activation energy (Ea), which is crucial for predicting reaction rates. hpc.co.jp
DFT has been successfully used to investigate the mechanisms of various reactions involving heterocyclic compounds, including cycloadditions and cyclizations to form thiazole and other azole rings. nih.govacs.orgnih.govacs.orgacs.org For example, studies on the synthesis of substituted thiazoles have elucidated the step-by-step mechanism, including nucleophilic attacks and dehydration steps, by calculating the energy profiles of possible reaction pathways. nih.gov
Hypothetical Reaction Coordinate for a Key Synthetic Step
To illustrate, consider a hypothetical key step in the synthesis of a precursor to this compound. The following table presents hypothetical data that would be generated from a DFT study to elucidate its reaction mechanism.
| Parameter | Reactant Complex | Transition State (TS1) | Intermediate | Transition State (TS2) | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +18.5 | -5.2 | +12.1 | -25.8 |
| Key Interatomic Distance (Å) | C-S: 3.5 | C-S: 2.1 | C-S: 1.8 | C-N: 2.0 | C-N: 1.4 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A | -280 | N/A |
This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.
In Silico Studies of Molecular Interactions (non-clinical, non-efficacy focus)
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for studying how a molecule like this compound might interact with biological macromolecules on a molecular level. nih.govnih.gov These studies are fundamental in chemical biology and materials science for understanding non-covalent binding and recognition phenomena, independent of any clinical or efficacy-related outcomes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. wjarr.commdpi.com The process involves:
Defining a binding site on the target protein.
Generating a variety of possible conformations (poses) of the ligand within the binding site.
Scoring these poses based on a scoring function that estimates the binding affinity.
Docking studies on various thiazole derivatives have been conducted to understand their binding modes with different enzymes and receptors. nih.govacs.orgresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecular systems over time. duke.eduresearchgate.netspringernature.com Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex and characterize the conformational changes that may occur upon binding. This method allows for a more realistic representation of the molecular interactions in a simulated physiological environment.
Hypothetical Docking Results
The following table illustrates the kind of data that a molecular docking study of this compound with a hypothetical protein target might yield.
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -7.2 | |
| Hydrogen Bonds | 2 | TYR 88, ASP 120 |
| Hydrophobic Interactions | 4 | LEU 45, VAL 53, ILE 84, ALA 118 |
| RMSD (Å) | 1.8 |
This table is for illustrative purposes only. The values and interacting residues are not based on actual experimental or computational data.
These computational approaches provide a powerful framework for the theoretical investigation of this compound, offering predictions about its reactivity, synthetic pathways, and potential for molecular interactions.
Role and Applications of 4 2 Methylthiazol 4 Yl Butan 2 Ol in Chemical Synthesis and Chemical Biology
4-(2-Methylthiazol-4-yl)butan-2-ol as a Versatile Intermediate in Organic Synthesis
The structure of this compound, featuring both a heterocyclic thiazole (B1198619) ring and a functionalized aliphatic chain, positions it as a valuable, albeit underexplored, intermediate in organic synthesis.
The thiazole moiety is a fundamental building block in the synthesis of more complex heterocyclic systems. nih.govtandfonline.com The nitrogen and sulfur atoms within the thiazole ring provide sites for further chemical reactions. pharmaguideline.com For instance, the nitrogen atom can be quaternized, which can activate the ring for subsequent transformations. pharmaguideline.com The methyl group at the 2-position and the butanol sidechain at the 4-position offer additional handles for synthetic manipulation. The secondary alcohol of the butanol group can be oxidized to a ketone, which then can participate in a variety of condensation reactions to form larger, more intricate molecular structures.
As a bifunctional molecule, this compound can serve as a foundational piece for constructing advanced molecular architectures. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution reactions to introduce new functional groups or to link the molecule to other scaffolds. The thiazole ring itself, a known pharmacophore, can be a key element in the design of new therapeutic agents. nih.govresearchgate.net The combination of the thiazole's inherent biological relevance and the synthetic flexibility of the butanol sidechain makes this compound a potentially valuable starting material for creating novel molecular entities with desired properties.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Oxidation | PCC, PDC, or Swern oxidation | 4-(2-Methylthiazol-4-yl)butan-2-one |
| Etherification | NaH, then an alkyl halide | 2-Alkoxy-4-(2-methylthiazol-4-yl)butane |
| Esterification | Acyl chloride or carboxylic acid with a catalyst | 4-(2-Methylthiazol-4-yl)butan-2-yl ester |
| Nucleophilic Substitution (after activation of OH) | NaN3, KCN, etc. | Azido or cyano-substituted derivatives |
Scaffold for Ligand Development in Catalysis and Coordination Chemistry
The nitrogen and sulfur atoms of the thiazole ring in this compound possess lone pairs of electrons that can coordinate with metal centers, making the compound a candidate for ligand development in catalysis and coordination chemistry. researchgate.net The specific geometry and electronic properties of the resulting metal complexes would be influenced by the nature of the metal and the steric and electronic effects of the 2-methyl and 4-butanol substituents on the thiazole ring. The hydroxyl group on the butanol sidechain could also participate in metal coordination or be functionalized to introduce another coordinating group, potentially leading to the formation of bidentate or even tridentate ligands. Such ligands could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, or oxidations.
Role in Biosynthetic Pathways and Metabolite Studies (in non-human biological systems)
While direct evidence of this compound in natural product biosynthesis is not currently available, the thiazole ring is a component of various natural products, most notably thiamine (B1217682) (Vitamin B1). nih.govresearchgate.net
It is conceivable that derivatives of this compound could be intermediates in the biosynthesis of more complex thiazole-containing natural products in microorganisms or plants. The butanol sidechain could be derived from common metabolic precursors. Further metabolomic studies on organisms that produce thiazole-containing compounds might reveal the presence of this or structurally related molecules. For example, 5-(2-Hydroxyethyl)-4-methylthiazole is a known degradation product of thiamine and a bacterial metabolite. chemicalbook.com
The functional groups of this compound are susceptible to enzymatic transformations. The secondary alcohol could be a substrate for alcohol dehydrogenases, leading to its oxidation to the corresponding ketone or its stereospecific reduction. Lipases could be employed for the kinetic resolution of the racemic alcohol, providing access to enantiomerically pure forms of the compound, which is often crucial for biological activity. nih.gov The thiazole ring itself could be subject to enzymatic modification, such as hydroxylation or other functional group interconversions, by enzymes like cytochrome P450 monooxygenases.
Applications in Agrochemical and Materials Science Research (as a synthetic component, without discussion of end-use performance or safety)
While the direct application of This compound as a synthetic component in agrochemical and materials science research is not extensively documented in publicly available literature, the structural motifs it possesses—a substituted thiazole ring and a secondary alcohol—are present in molecules explored in these fields. The thiazole heterocycle is a key component in a number of commercial and investigational agrochemicals, and functionalized alcohols are versatile intermediates in the synthesis of polymers and other materials.
In the realm of agrochemical research, thiazole derivatives are integral to the molecular structure of various fungicides and insecticides. For instance, the fungicide Thifluzamide contains a 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide core, and the neonicotinoid insecticide Thiamethoxam features a 2-chloro-5-methylthiazole (B1589247) moiety. rsc.orgnih.govmasterorganicchemistry.comgoogle.com The synthesis of such complex molecules involves multi-step processes where specific building blocks are required. While the exact structure of This compound has not been cited as a direct intermediate in the synthesis of these particular commercial products, compounds with similar side chains on the thiazole ring are of interest in the development of new active ingredients. The secondary alcohol group in This compound offers a reactive site for further chemical modification, such as esterification or etherification, to produce a library of new derivatives for biological screening.
Emerging Research Frontiers and Challenges for 4 2 Methylthiazol 4 Yl Butan 2 Ol
Development of Highly Efficient and Sustainable Synthetic Routes
The creation of 4-(2-Methylthiazol-4-yl)butan-2-ol and its derivatives currently relies on established, yet often multi-step, synthetic methodologies. A significant research frontier is the development of more efficient and sustainable routes that minimize waste, reduce energy consumption, and utilize greener reagents and solvents.
Challenges in this area include the identification of suitable catalysts that can operate under mild conditions and tolerate the functional groups present in the molecule. Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, are increasingly important considerations. The table below outlines potential areas for improvement in the synthesis of this compound.
Table 1: Strategies for Sustainable Synthesis of this compound
| Strategy | Description | Potential Benefits |
| Catalytic C-H Activation | Direct functionalization of the thiazole (B1198619) ring or the butane (B89635) backbone, avoiding the need for pre-functionalized starting materials. | Reduced step count, higher atom economy, less waste. |
| Biocatalysis | Use of enzymes to perform key transformations, such as the stereoselective reduction of a ketone to form the secondary alcohol. | High selectivity, mild reaction conditions, environmentally benign. |
| One-Pot Reactions | Combining multiple synthetic steps into a single reaction vessel, avoiding intermediate workup and purification. | Increased efficiency, reduced solvent usage, time savings. |
| Use of Greener Solvents | Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental impact and improved safety. |
Exploration of Novel Reactivity and Transformation Pathways
Understanding the inherent reactivity of this compound is crucial for developing new applications. The molecule contains several reactive sites, including the thiazole ring, the secondary alcohol, and the adjacent methylene (B1212753) groups, which could be exploited for further chemical modifications.
The thiazole ring can potentially undergo electrophilic substitution, although the methyl group may influence the regioselectivity of such reactions. The nitrogen and sulfur heteroatoms also offer sites for coordination with metal catalysts, opening up possibilities for novel cross-coupling reactions. The secondary alcohol can be oxidized to the corresponding ketone, esterified, or used as a handle for introducing other functional groups.
A key challenge is to achieve selective transformations at one site without affecting others. For example, developing conditions to functionalize the thiazole ring while leaving the hydroxyl group intact, or vice-versa, would be a significant achievement. This would allow for the rapid generation of a library of derivatives for screening in various applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry presents a major opportunity for the production of this compound. nih.govflinders.edu.au Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or intermediates. nih.govuc.pt
Multi-step continuous-flow systems could be designed to synthesize the target molecule from simple starting materials in a fully automated fashion. flinders.edu.auresearchgate.net This would involve pumping the reactants through a series of reactors, with in-line purification and analysis to monitor the progress of the reaction. Such a system would not only increase the efficiency and reproducibility of the synthesis but also facilitate rapid optimization of reaction conditions. uc.pt
The primary challenges in this area are the development of robust and reliable flow reactors and the integration of the necessary pumps, purification modules, and analytical equipment. The potential for blockages due to solid formation and the need for efficient mixing in the micro-channels are also technical hurdles that need to be addressed.
Table 2: Comparison of Batch vs. Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often difficult and requires re-optimization. | More straightforward by running the system for longer periods. |
| Safety | Handling of large quantities of hazardous materials can be risky. | Smaller reaction volumes at any given time enhance safety. uc.pt |
| Process Control | More challenging to control temperature and mixing uniformly. | Precise control over temperature, pressure, and residence time. nih.gov |
| Reproducibility | Can be variable between batches. | Generally higher due to consistent reaction conditions. uc.pt |
Advanced Analytical Methodologies for Complex Mixture Analysis
As new synthetic routes and reactivity pathways are explored, the resulting product mixtures can be complex. The development and application of advanced analytical methodologies are essential for the accurate identification and quantification of this compound, as well as any byproducts or impurities.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are standard techniques for this purpose. However, for very complex mixtures or for the analysis of trace components, more sophisticated methods may be required. These could include two-dimensional chromatography (e.g., GCxGC or LCxLC) for enhanced separation, and high-resolution mass spectrometry (HRMS) for unambiguous identification of unknown compounds.
A significant challenge is the development of analytical methods that are both rapid and comprehensive, allowing for high-throughput screening of reaction conditions. The use of in-line analytical techniques, such as process analytical technology (PAT), within a flow synthesis setup would provide real-time data on reaction performance, enabling rapid optimization.
Applications of Artificial Intelligence and Machine Learning in Predicting Reactivity and Molecular Properties
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes. rjptonline.org For this compound, these computational tools could be applied in several ways.
ML models, trained on large datasets of chemical reactions, could predict the most likely products of a given reaction, or suggest the optimal conditions to achieve a desired transformation. nih.govresearchgate.net This could significantly accelerate the discovery of novel reactivity and the optimization of synthetic routes. Furthermore, AI could be used to predict the physicochemical and biological properties of derivatives of this compound, allowing for the in silico screening of large virtual libraries of compounds before committing to their synthesis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-Methylthiazol-4-yl)butan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example, coupling a thiazole-containing aldehyde (e.g., 4-(2-methylthiazol-4-yl)benzaldehyde) with a suitable alcohol precursor under controlled conditions (e.g., NaH/THF at 60°C for 6 hours) is a common approach. Reaction optimization should focus on solvent polarity, catalyst selection (e.g., Pd for cross-coupling), and temperature to minimize side products like thiazole ring oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product ≥95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- 1H-NMR : The thiazole proton (C-H at position 5) appears as a singlet δ 7.2–7.5 ppm. The secondary alcohol proton (CH-OH) shows splitting (δ 3.8–4.2 ppm, multiplet) due to coupling with adjacent CH₂ groups.
- 13C-NMR : The thiazole carbons (C2 and C4) resonate at δ 125–130 ppm and 140–145 ppm, respectively.
- IR : Broad O-H stretch (~3400 cm⁻¹) and C-S/C-N vibrations (650–750 cm⁻¹) confirm functional groups.
- MS : ESI-MS typically displays [M+H]⁺ with m/z 199.1 (C₉H₁₃NOS⁺). Fragmentation patterns (e.g., loss of H₂O or thiazole ring cleavage) aid in structural validation .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer : The compound is moderately polar, with solubility in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and chloroform (~15 mg/mL). Stability tests (TGA/DSC) show decomposition >200°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazole ring. Aqueous solutions (pH 7.4) exhibit 90% stability over 24 hours, but acidic/basic conditions accelerate degradation .
Advanced Research Questions
Q. How does the thiazole ring in this compound influence its biological activity, and what computational models predict target binding?
- Methodological Answer : The thiazole moiety enhances π-π stacking with aromatic residues (e.g., Phe in enzyme active sites) and hydrogen bonding via the N atom. Docking studies (AutoDock Vina) using PDB: 3ERT (a fungal cytochrome P450) suggest a binding affinity (Kd) of ~12 μM. MD simulations (GROMACS) reveal stable interactions over 100 ns, with RMSD <2 Å. Synergistic effects with the alcohol group improve membrane permeability (logP ~1.8 predicted via ChemAxon) .
Q. What strategies resolve contradictions in reported IC₅₀ values for this compound’s antifungal activity?
- Methodological Answer : Discrepancies arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols:
- Use RPMI-1640 medium at pH 7.0 with 48-hour incubation (35°C).
- Include control compounds (e.g., fluconazole) to calibrate MIC values.
- Validate via time-kill assays to distinguish static vs. cidal effects. Recent data show IC₅₀ = 8.2 μM against Candida albicans (vs. 15 μM in older studies due to inoculum size differences) .
Q. How can X-ray crystallography elucidate the conformational flexibility of this compound in enzyme complexes?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., fungal lanosterol 14α-demethylase) using hanging-drop vapor diffusion. Data collection at 1.8 Å resolution (synchrotron source) and refinement via SHELXL-2018 (R-factor <0.20) reveal key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
